2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide
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Overview
Description
The compound “2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[3,4-d]pyrimidin-4-yl ring attached to a phenethylacetamide group via a sulfur atom . The presence of a fluorophenyl group indicates that the compound might have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidin-4-yl ring and the fluorophenyl group would likely contribute to the compound’s rigidity and shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its functional groups. For instance, the amide group in the phenethylacetamide portion could participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorophenyl group might enhance its lipophilicity, which could affect its solubility and stability .Scientific Research Applications
Neuroinflammation Imaging
- This compound is part of a series of pyrazolo[1,5-a]pyrimidines evaluated for binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. It showed potential as an in vivo PET radiotracer for neuroinflammation imaging (Damont et al., 2015).
Psoriasis Treatment
- Related pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their potential in treating psoriasis. One compound showed significant antipsoriatic effects in a psoriatic animal model, indicating the therapeutic potential of similar compounds in psoriasis treatment (Li et al., 2016).
Herbicidal Activity
- Derivatives of pyrazolo[3,4-d]pyrimidine have shown good inhibition activities against certain plants, suggesting applications in herbicides (Luo et al., 2017).
Antimicrobial Activity
- Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized with moderate to outstanding antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (El-sayed et al., 2017).
Cancer Imaging
- Related pyrazolo[1,5-a]pyrimidine-based TSPO ligands have been developed with enhanced affinity for cancer imaging using PET, showing promise for molecular imaging of TSPO-expressing cancers (Tang et al., 2013).
Antioxidant Activity
- Some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated antioxidant activity nearly equal to ascorbic acid, suggesting potential use in oxidative stress-related conditions (El‐Mekabaty, 2015).
Anti-Inflammatory Activity
- Compounds derived from pyrazolo[3,4-d]pyrimidine have shown significant anti-inflammatory activity, indicating potential for treating inflammatory conditions (Sunder et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c22-16-6-8-17(9-7-16)27-20-18(12-26-27)21(25-14-24-20)29-13-19(28)23-11-10-15-4-2-1-3-5-15/h1-9,12,14H,10-11,13H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZMRZXRWDMQBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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